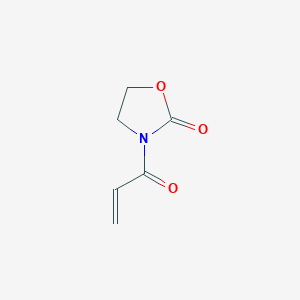

3-Acryloyl-2-oxazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBSYUPTCGGRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438461 | |

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-21-2 | |

| Record name | 3-Acryloyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Acryloyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acryloyl-2-oxazolidinone is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and drug development. The oxazolidinone core is a key structural motif found in several clinically important antibacterial agents, such as linezolid.[1] The acryloyl group provides a reactive handle for various chemical transformations, including Michael additions and Diels-Alder reactions, making it a valuable precursor for the synthesis of complex, biologically active molecules.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers in the field.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 2-oxazolidinone with acryloyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: N-acylation of 2-Oxazolidinone

Materials:

-

2-Oxazolidinone

-

Acryloyl chloride

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-oxazolidinone (1.0 equivalent) and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.1 to 1.5 equivalents) is added to the stirred suspension.

-

Addition of Acylating Agent: Acryloyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Acryloyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acryloyl-2-oxazolidinone is a versatile synthetic building block that holds significant importance in the fields of organic synthesis, polymer chemistry, and medicinal chemistry. Its unique structure, featuring a reactive acryloyl group attached to a stable oxazolidinone ring, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactive characteristics. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

Quantitative experimental data for the primary physical properties of this compound, such as its melting and boiling points, are not widely reported in publicly available literature. However, the properties of the parent compound, 2-oxazolidinone, and a closely related derivative, 3-methyl-2-oxazolidinone, are well-documented and provide valuable context.

Table 1: Core Physicochemical Identifiers of this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol [1] |

| CAS Number | 2043-21-2[1] |

| IUPAC Name | 3-(prop-2-enoyl)-1,3-oxazolidin-2-one[1] |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 2-Oxazolidinone (Parent Compound) | 3-Methyl-2-oxazolidinone |

| Melting Point | Data not available | 86-89 °C[2] | 15 °C[3] |

| Boiling Point | Data not available | 220 °C at 48 torr[2] | 87-90 °C at 1 mmHg[3] |

| Solubility | Data not available | Soluble in water | Moderately soluble in water, soluble in polar organic solvents. |

| Appearance | White or colorless solid (for 2-oxazolidinone)[2] | Beige crystalline solid | Colorless to pale yellow liquid |

While specific solubility data for this compound is not available, its structure suggests it is likely soluble in a range of common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Spectral Data

Table 3: Predicted Spectral Characteristics of this compound

| Spectrum | Predicted Peaks and Signals |

| ¹H NMR | Signals corresponding to the vinyl protons of the acryloyl group (typically in the range of 5.5-7.0 ppm). Signals for the methylene protons of the oxazolidinone ring (around 3.5-4.5 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon of the amide (around 165-175 ppm). Signals for the vinyl carbons (in the olefinic region, approximately 120-140 ppm). Signals for the carbons of the oxazolidinone ring. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching, typically around 1680-1700 cm⁻¹. A band for the urethane carbonyl (C=O) of the oxazolidinone ring, usually at a higher frequency, around 1750-1780 cm⁻¹. Bands corresponding to the C=C double bond of the acryloyl group. |

Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 2-oxazolidinone with acryloyl chloride. The following is a representative experimental protocol based on established methods for the synthesis of N-acyl oxazolidinones.

Synthesis of this compound

This procedure involves the reaction of 2-oxazolidinone with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Materials:

-

2-Oxazolidinone

-

Acryloyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxazolidinone in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution with stirring.

-

Slowly add acryloyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its acryloyl group.

-

Diels-Alder Reactions: It serves as an excellent dienophile in Diels-Alder reactions, allowing for the stereocontrolled synthesis of complex cyclic systems. The oxazolidinone auxiliary can direct the stereochemical outcome of the cycloaddition.

-

Polymer Chemistry: The vinyl group of this compound makes it a suitable monomer for polymerization reactions. This allows for the incorporation of the oxazolidinone moiety into polymer backbones, leading to materials with unique properties.

-

Medicinal Chemistry: The oxazolidinone core is a key structural feature in several classes of antibiotics. This compound can be used as a starting material for the synthesis of novel oxazolidinone-containing compounds with potential biological activity.

Visualizations

References

The Versatility of 3-Acryloyl-2-oxazolidinone in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries have emerged as a powerful and reliable tool to control stereochemistry during chemical transformations. Among these, 3-acryloyl-2-oxazolidinone and its derivatives, popularized by Evans, have proven to be exceptionally versatile scaffolds for a wide range of asymmetric reactions. This technical guide provides an in-depth overview of the application of this compound as a chiral auxiliary, focusing on key asymmetric reactions, detailed experimental protocols, and the underlying mechanisms of stereocontrol.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The steric and electronic properties of the auxiliary direct the approach of a reactant to one of the prochiral faces of the substrate, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the chiral auxiliary is cleaved and can ideally be recovered for reuse. The general workflow is depicted below.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral dienophile derived from this compound is employed, the cycloaddition proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary's substituent. Lewis acid catalysis is often essential for promoting these reactions and enhancing their selectivity.

Data Presentation: Diastereoselective Diels-Alder Reactions of 3-(Acyloxy)acryloyl Oxazolidinones

The following table summarizes the results of Lewis acid-promoted Diels-Alder reactions between various 3-(acyloxy)acryloyl oxazolidinone dienophiles and cyclopentadiene. The use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid generally provides excellent yields and high endo-diastereoselectivity.[1][2]

| Entry | Dienophile (R group) | Lewis Acid (equiv.) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Acetoxy (CH₃) | Et₂AlCl (1.4) | 36 | >99:1 |

| 2 | Isobutyryloxy (i-Pr) | Et₂AlCl (1.5) | 58 | >99:1 |

| 3 | Benzoyloxy (Ph) | Et₂AlCl (1.5) | 70 | >99:1 |

| 4 | 4-Methoxybenzoyloxy (4-MeO-Ph) | Et₂AlCl (1.6) | 98 | >99:1 |

| 5 | Acetoxy (CH₃) | TiCl₄ (1.0) | trace | 90:10 |

| 6 | Acetoxy (CH₃) | Yb(OTf)₃ (1.0) | 0 | - |

Experimental Protocol: Asymmetric Diels-Alder Reaction

Synthesis of (S,E)-3-(4-Benzyl-2-oxooxazolidin-3-yl)-3-oxoprop-1-en-1-yl 4-methoxybenzoate:

-

To a solution of propiolic acid (1.0 equiv) in CH₂Cl₂ is added oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. The reaction is stirred for 3 hours at room temperature.

-

The resulting 3-chloroacryloyl chloride is added to a solution of the lithium salt of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in THF at -78 °C to 0 °C and stirred for 1 hour to afford 3-(chloro)acryloyl oxazolidinone.[1]

-

To a solution of the 3-(chloro)acryloyl oxazolidinone (1.0 equiv) in CH₂Cl₂ is added 4-methoxybenzoic acid (1.2 equiv) and N-methylmorpholine (1.5 equiv). The reaction mixture is stirred at 23 °C for 24 hours. After workup and purification, the desired dienophile is obtained.[1]

Diels-Alder Cycloaddition:

-

To a solution of the dienophile (1.0 equiv) in CH₂Cl₂ at -78 °C is added cyclopentadiene (3.0 equiv).

-

Diethylaluminum chloride (1.6 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 8 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the endo-cycloadduct.[1]

Mechanism of Stereoselection in Diels-Alder Reactions

The high diastereoselectivity observed in these reactions is attributed to the formation of a chelated intermediate between the Lewis acid and the two carbonyl groups of the N-acyloxazolidinone. This chelation locks the conformation of the dienophile, and the bulky substituent on the chiral auxiliary effectively blocks one face of the double bond, forcing the diene to approach from the less hindered face.

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of this compound as a Michael acceptor allows for the stereoselective addition of a wide range of nucleophiles, including organocuprates, thiols, and enolates.

Data Presentation: Asymmetric Michael Addition of a Silyloxypyrrole

The following table shows the results for the scandium triflate-catalyzed Michael addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to this compound. The use of a chiral Sc(III) catalyst induces good enantioselectivity.

| Entry | Catalyst (mol%) | Yield (%) | ee (%) |

| 1 | Sc(OTf)₃ (10) | 77-80 | - |

| 2 | Chiral Sc(III) complex (10) | 60-70 | up to 82 |

Experimental Protocol: Asymmetric Michael Addition

-

To a solution of this compound (1.0 equiv) and the chiral Sc(III) catalyst (10 mol%) in CH₂Cl₂ at -25 °C is slowly added a solution of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole (1.2 equiv) in CH₂Cl₂.

-

1,1,1,3,3,3-hexafluoro-2-propanol (5 equiv) is present in the reaction mixture.

-

The reaction is stirred at -25 °C until completion.

-

The reaction is quenched and worked up to isolate the Michael adduct.

Mechanism of Stereoselection in Michael Additions

Similar to the Diels-Alder reaction, the stereochemical outcome of the Michael addition is governed by the formation of a chelated intermediate between a Lewis acid (or the metal counterion of the nucleophile) and the oxazolidinone moiety. The bulky substituent on the chiral auxiliary directs the incoming nucleophile to the opposite face of the double bond.

Asymmetric Alkylation Reactions

The enolates derived from N-acyl-2-oxazolidinones are powerful nucleophiles for asymmetric alkylation reactions. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid (Z)-enolate that is chelated to the metal cation. The subsequent alkylation occurs with high diastereoselectivity.

Data Presentation: Diastereoselective Allylation

The alkylation of the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide proceeds with excellent diastereoselectivity.

| Substrate | Base | Electrophile | Diastereomeric Ratio | Yield (%) |

| N-propionyl-(S)-4-benzyl-2-oxazolidinone | NaHMDS | Allyl Iodide | 98:2 | 61-77 |

Experimental Protocol: Diastereoselective Alkylation

-

To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.05 equiv).

-

The mixture is stirred at -78 °C for 30 minutes to form the sodium enolate.

-

Allyl iodide (1.2 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The product is purified by chromatography.

Mechanism of Stereoselection in Alkylation Reactions

The high diastereoselectivity is a result of the chelated (Z)-enolate structure. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid bicyclic-like system. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the less sterically hindered face.

Cleavage of the Chiral Auxiliary

A crucial final step in this synthetic strategy is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Several methods are available, allowing for the synthesis of various functional groups.

Common Cleavage Methods

-

Hydrolysis (LiOH/H₂O₂): This is the most common method to obtain carboxylic acids.

-

Reductive Cleavage (LiBH₄, LiAlH₄): Yields primary alcohols.

-

Transesterification (NaOMe/MeOH): Produces methyl esters.

Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂

-

The N-acylated oxazolidinone adduct (1.0 equiv) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

-

Aqueous hydrogen peroxide (30%, 4.0 equiv) is added dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).

-

The reaction is stirred at 0 °C until completion (monitored by TLC).

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

-

The THF is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent to recover the chiral auxiliary.

-

The aqueous layer is acidified, and the desired carboxylic acid is extracted with an organic solvent.

Conclusion

This compound and its derivatives are powerful and versatile chiral auxiliaries for a wide array of asymmetric transformations. Their predictable stereochemical control, the high diastereoselectivities achieved, and the well-established methods for their removal make them invaluable tools for the synthesis of complex chiral molecules in both academic and industrial settings. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this important class of chiral auxiliaries.

References

- 1. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Biological Activity of 3-Acryloyl-2-oxazolidinone and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone core is a significant pharmacophore in medicinal chemistry, most notably featured in FDA-approved antibiotics like Linezolid.[1][2] Its derivatives, particularly those functionalized at the 3-position, are subjects of extensive research due to their wide-ranging biological activities. The 3-acryloyl-2-oxazolidinone structure serves as a versatile synthetic building block, enabling the creation of diverse molecular entities.[3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several routes, including condensation reactions and asymmetric synthesis using chiral catalysts.[3] These methods allow for the construction of the core oxazolidinone ring and the introduction of the reactive acryloyl group, which is crucial for further functionalization and biological activity.

This protocol outlines a method for synthesizing 3-(acyloxy)acryloyl oxazolidinone derivatives, which are valuable intermediates in asymmetric Diels-Alder reactions.[4][5]

Materials:

-

Propiolic acid (11)

-

Oxalyl chloride ((COCl)₂)

-

Dry N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi)

-

(S)-4-benzyl-2-oxazolidinone (12) or (R)-4-benzyl-2-oxazolidinone

-

Dry Tetrahydrofuran (THF)

-

Appropriate carboxylic acid (e.g., acetic acid)

-

N-methylmorpholine

Procedure:

-

Commercially available propiolic acid (11) is reacted with oxalyl chloride in CH₂Cl₂ in the presence of a catalytic amount of DMF at a temperature ranging from 0 °C to 23 °C. This reaction yields 3-chloroacryloyl chloride.[4]

-

The resulting 3-chloroacryloyl chloride is then treated with the lithium salt of (S)-4-benzyl-2-oxazolidinone (12), prepared by reacting (S)-12 with n-BuLi in dry THF at temperatures from -78 °C to 0 °C. This step affords 3-(chloro)acryloyl oxazolidinone (13).[4]

-

The final dienophiles are prepared by reacting compound 13 with various carboxylic acids in the presence of N-methylmorpholine in CH₂Cl₂ at 23 °C for 24 hours. For example, using acetic acid yields 3-(acetoxy)acryloyl oxazolidinone (8a).[4][5]

This protocol describes the synthesis of chiral acrylamides, which serve as precursors for certain oxazolidine derivatives.[6]

Materials:

-

(R)-(−)-2-phenylglycinol (1)

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Water (H₂O)

-

Acryloyl chloride derivative (2 or 3)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of (R)-(−)-2-phenylglycinol (1) (1.45 mmol) in CH₂Cl₂ (2 mL) is prepared.

-

Potassium carbonate (K₂CO₃) (2.18 mmol) is dissolved in H₂O (2 mL) and added to the solution from step 1, creating a biphasic system. The mixture is stirred.[6]

-

The corresponding acryloyl chloride (2.00 mmol) is added dropwise to the stirring mixture.[6]

-

The reaction is stirred for 2 hours at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is extracted with CH₂Cl₂ (3 x 15 mL).

-

The combined organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield the final chiral acrylamide.[6]

Caption: A generalized workflow for the synthesis of this compound derivatives.

Antimicrobial Activity

The most well-documented biological activity of oxazolidinone derivatives is their antimicrobial effect, particularly against multidrug-resistant Gram-positive bacteria.[1][2][7]

Oxazolidinones possess a unique mechanism of action that distinguishes them from other classes of antibiotics. They are potent inhibitors of bacterial protein synthesis.[2][7][8] This inhibition occurs at a very early stage of translation, preventing the formation of the initiation complex.[2][9] Specifically, these compounds bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), interfering with the proper positioning of the initiator fMet-tRNA.[7][9] This action prevents the formation of the functional 70S ribosome, thereby halting protein synthesis.[9] This novel mechanism means there is no cross-resistance with other protein synthesis inhibitors.[2]

Caption: Oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several oxazolidinone derivatives against various bacterial strains.

| Compound Class/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone (Cmpd 8) | E. faecalis ATCC 29212 | 1.0 | [1] |

| S. aureus ATCC 25923 | 1.0 | [1] | |

| S. aureus MRSA 43300 | 0.5 | [1] | |

| S. epidermidis ATCC 12228 | 0.5 | [1] | |

| Benzoxazinyl-oxazolidinone (Cmpd 16) | Gram-positive panel (MRSA, PRSP, E. faecalis) | < 0.5 | [1] |

| Nitroimidazolyl–oxazolidinone hybrid (Cmpd 28) | Selected strains | 0.006 - 0.781 | [1] |

| Alaninyl substituted triazolyl oxazolidinones (9d, 10d, 9f, 10f) | S. aureus, S. epidermidis, E. faecalis | 2.0 | [10] |

| 3-(Pyridine-3-yl)-2-oxazolidinone (21b, 21d, 21f) | Various Gram-positive bacteria | Similar to Linezolid | [11] |

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.[11]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum, standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Linezolid) as a positive control

-

96-well microtiter plates

-

Incubator

Procedure:

-

A serial two-fold dilution of the test compounds and the standard drug is prepared in the microtiter plates using the growth medium.

-

Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

A positive control well (medium + inoculum) and a negative control well (medium only) are included on each plate.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity

While less explored than their antimicrobial properties, derivatives of the related thiazolidinone scaffold have demonstrated notable anticancer activity, suggesting a promising avenue for oxazolidinone derivatives.[12][13]

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative 3-acetyl-2-thiazolidinone derivatives against a human prostate cancer cell line.

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ | Reference |

| AM 4 (4-Cl) | PC3 | Human Prostate Cancer | 46.78 µg/mL | [12] |

| AM 5 (4-Br) | PC3 | Human Prostate Cancer | 30.52 µg/mL | [12] |

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines to determine their IC₅₀ values.

Materials:

-

Human cancer cell line (e.g., PC3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

-

The absorbance is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Thiazolidinone derivatives, structurally related to oxazolidinones, have been investigated for their anti-inflammatory properties.[14][15][16] Their mechanism often involves the modulation of key inflammatory pathways.

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for prostaglandin production at sites of inflammation.[15][16] Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[14]

Caption: Thiazolidinones can exert anti-inflammatory effects by inhibiting COX-2 and cytokines.

The following table summarizes the biological activity of selected thiazolidinone derivatives.

| Compound Class/ID | Assay | Result | Reference |

| Thiazolidinone Derivative (3b) | COX-2 Inhibition | 61.75% inhibition | [15] |

| Thiazolidinone Derivative (3a) | COX-2 Inhibition | 55.76% inhibition | [15] |

| Thiazolidinone Derivatives (12d, 12h) | LPS-induced cytokine release | Dose-dependent inhibition of TNF-α and IL-6 | [14] |

| N-acylhydrazone Derivative (JR19) | Carrageenan-induced peritonitis | 59% reduction in leukocyte migration (at 10 mg/kg) | [17] |

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animals are fasted overnight before the experiment.

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

Animals are divided into groups: vehicle control, standard drug, and test compound groups. The respective treatments are administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal to induce inflammation.

-

Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The difference in paw volume before and after carrageenan injection is calculated as the edema volume.

-

The percentage inhibition of edema for the treated groups is calculated by comparing their mean edema volume with that of the control group.

Conclusion and Future Directions

Derivatives based on the this compound scaffold and related structures represent a versatile and promising class of biologically active compounds. Their role as potent antimicrobial agents, particularly against resistant Gram-positive pathogens, is well-established and continues to be a major focus of drug development. The emerging data on their anticancer and anti-inflammatory activities highlight the therapeutic potential of this scaffold beyond infectious diseases.

Future research should focus on the synthesis and screening of novel this compound derivatives to expand the structure-activity relationship knowledge base for anticancer and anti-inflammatory applications. Elucidating the specific molecular targets and signaling pathways involved in these activities will be crucial for optimizing lead compounds and advancing them toward clinical development.

References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2043-21-2 [smolecule.com]

- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Pivotal Role of the Oxazolidinone Ring in 3-Acryloyl-2-oxazolidinone: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 3-acryloyl-2-oxazolidinone scaffold has emerged as a powerful tool in modern organic synthesis, primarily owing to the remarkable stereodirecting capabilities of the oxazolidinone ring. This technical guide delves into the core functionalities of this chiral auxiliary, providing a comprehensive overview of its application in key asymmetric carbon-carbon bond-forming reactions, detailed experimental protocols, and a mechanistic understanding of its stereochemical control.

The Oxazolidinone Ring as a Chiral Auxiliary

The oxazolidinone ring, particularly the Evans-type auxiliaries derived from chiral amino alcohols, serves as a temporary stereogenic control element.[1][2] When attached to an acryloyl group, as in this compound, it effectively dictates the facial selectivity of various reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring is paramount in creating a biased steric environment.

The fundamental principle behind its efficacy lies in the formation of a rigid, chelated intermediate, often with a Lewis acid. This chelation locks the conformation of the N-acyloxazolidinone, effectively shielding one of the two faces of the reactive enolate or dienophile. Consequently, the electrophile or diene preferentially attacks from the less sterically hindered face, leading to a high degree of diastereoselectivity in the product.[3][4]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be rendered highly stereoselective through the use of this compound derivatives. The oxazolidinone auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomer.

Data Presentation: Diastereoselectivity in Asymmetric Diels-Alder Reactions

| Dienophile System | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |

| 3-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | 81 | [5] |

| 3-Crotonoyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 98:2 | 82 | [5] |

| 3-Acryloyl-4-isopropyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | 78 | [5] |

| 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 (endo) | 98 | [4] |

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

-

3-Acryloyl-4-benzyl-2-oxazolidinone (1.0 equiv)

-

Cyclopentadiene (3.0 equiv)

-

Diethylaluminum chloride (Et₂AlCl) (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried, argon-purged flask containing a solution of 3-acryloyl-4-benzyl-2-oxazolidinone in anhydrous CH₂Cl₂ at -78 °C, add Et₂AlCl dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add freshly distilled cyclopentadiene dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.[4]

Signaling Pathway: Mechanism of Stereochemical Control in Diels-Alder Reaction

Caption: Lewis acid coordination to the oxazolidinone creates a rigid chelate, sterically blocking one face and directing the diene to the unhindered face for highly diastereoselective cycloaddition.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The oxazolidinone auxiliary attached to an N-acyl group directs the formation of a specific enolate geometry, which then reacts with an aldehyde with high facial selectivity.

Data Presentation: Diastereoselectivity in Asymmetric Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Base/Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| N-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 95 | [1] |

| N-Propionyl-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | >99:1 | 90 | [1] |

| N-Propionyl-4-isopropyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf / DIPEA | 97:3 | 85 | [1] |

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

N-Propionyl-4-benzyl-2-oxazolidinone (1.0 equiv)

-

Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol, pH 7 phosphate buffer, 30% hydrogen peroxide

Procedure:

-

To a flame-dried, argon-purged flask containing a solution of N-propionyl-4-benzyl-2-oxazolidinone in anhydrous CH₂Cl₂ at 0 °C, add Bu₂BOTf, followed by the dropwise addition of DIPEA.

-

Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the sequential addition of methanol, pH 7 phosphate buffer, and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour.

-

Extract the mixture with CH₂Cl₂, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.[1]

Signaling Pathway: Zimmerman-Traxler Model in Evans Aldol Reaction

Caption: The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, leading to the predictable formation of the syn-aldol product.

Asymmetric Michael Additions

In Michael additions, the oxazolidinone auxiliary attached to an α,β-unsaturated carbonyl system directs the conjugate addition of a nucleophile to the β-carbon with high stereocontrol. This reaction is invaluable for the asymmetric formation of 1,5-dicarbonyl compounds and related structures.

Data Presentation: Diastereoselectivity in Asymmetric Michael Additions

| N-Enoyl Oxazolidinone | Michael Donor | Catalyst/Reagent | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| N-Crotonyl-4-benzyl-2-oxazolidinone | Dibenzyl malonate | Ni(acac)₂ / DIBAL-H | >99% | 85 | [6] |

| N-Cinnamoyl-trans-hexahydrobenzoxazolidin-2-one | MeMgBr | CuI / ZnCl₂ | >98% | 90 | [7] |

Experimental Protocol: Asymmetric Michael Addition

Materials:

-

N-Crotonyl-4-benzyl-2-oxazolidinone (1.0 equiv)

-

Dibenzyl malonate (1.5 equiv)

-

Nickel(II) acetylacetonate (Ni(acac)₂) (0.1 equiv)

-

Diisobutylaluminium hydride (DIBAL-H) (0.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a flame-dried, argon-purged flask, add Ni(acac)₂ and anhydrous THF.

-

Cool the suspension to 0 °C and add DIBAL-H dropwise. Stir for 15 minutes.

-

Add a solution of N-crotonyl-4-benzyl-2-oxazolidinone in THF, followed by dibenzyl malonate.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.[6]

Logical Relationship: Stereocontrol in Michael Addition

Caption: A logical workflow illustrating how the oxazolidinone auxiliary directs the stereochemical outcome of a Michael addition reaction through steric hindrance.

Cleavage of the Oxazolidinone Auxiliary

A critical final step in this synthetic strategy is the removal of the chiral auxiliary to unveil the desired chiral product. The oxazolidinone can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or esters, and the auxiliary can often be recovered and recycled.[8]

Experimental Protocols for Auxiliary Cleavage

A. Cleavage to a Carboxylic Acid

-

Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂)

-

Procedure: Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water. Cool to 0 °C and add aqueous H₂O₂ followed by aqueous LiOH. Stir until the reaction is complete, then quench with sodium sulfite.[8]

B. Cleavage to a Primary Alcohol

-

Reagents: Lithium borohydride (LiBH₄)

-

Procedure: Dissolve the adduct in anhydrous ether or THF at 0 °C. Add LiBH₄ portion-wise and stir until completion. Quench carefully with water or saturated NH₄Cl solution.[8]

C. Cleavage to an Ester

-

Reagents: Sodium methoxide (NaOMe) in methanol

-

Procedure: Treat the adduct with a solution of NaOMe in methanol at room temperature. The transesterification typically proceeds smoothly to yield the methyl ester.[8]

Experimental Workflow: Synthesis and Cleavage

Caption: A generalized experimental workflow for the use of this compound as a chiral auxiliary, from the asymmetric reaction to the final product isolation.

Conclusion

The oxazolidinone ring in this compound and its derivatives plays a crucial and predictable role in asymmetric synthesis. Its ability to form rigid chelated intermediates provides a powerful steric bias, enabling the highly diastereoselective formation of carbon-carbon bonds in a variety of important reactions. The straightforward cleavage of the auxiliary further enhances its utility, making it an indispensable tool for the synthesis of enantiomerically pure compounds in academic research and the pharmaceutical industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers leveraging the power of this versatile chiral auxiliary.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Acryloyl-2-oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, 3-Acryloyl-2-oxazolidinone. The information presented herein is crucial for the unambiguous identification and characterization of this compound, which is of significant interest in organic synthesis and drug discovery. This document summarizes key spectroscopic data in clearly structured tables and outlines detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.45 | dd | 17.0, 10.5 | 1H | -CH=CH₂ |

| 6.51 | dd | 17.0, 1.5 | 1H | -CH=CH₂ (trans) |

| 5.92 | dd | 10.5, 1.5 | 1H | -CH=CH₂ (cis) |

| 4.45 | t | 8.0 | 2H | -N-CH₂- |

| 4.02 | t | 8.0 | 2H | -O-CH₂- |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=O (acryloyl) |

| 153.2 | C=O (oxazolidinone) |

| 132.4 | -CH=CH₂ |

| 127.8 | -CH=CH₂ |

| 62.1 | -O-CH₂- |

| 45.3 | -N-CH₂- |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1778 | Strong | C=O stretch (oxazolidinone) |

| 1685 | Strong | C=O stretch (acrylamide) |

| 1620 | Medium | C=C stretch (alkene) |

| 1380 | Strong | C-N stretch |

| 1230 | Strong | C-O stretch |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 141 | - | [M]⁺ (Molecular Ion) |

| 86 | - | [M - C₃H₃O]⁺ |

| 55 | - | [C₃H₃O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed on a diamond attenuated total reflectance (ATR) crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. 32 scans are co-added to generate the final spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The mass spectrum is recorded over a mass range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Advent of Precision in Asymmetric Synthesis: A Technical Guide to Evans Auxiliaries

Abstract

Since their introduction by David A. Evans and his colleagues in the early 1980s, chiral oxazolidinone-based auxiliaries have become an indispensable tool in the field of asymmetric synthesis.[1] These powerful molecules, temporarily incorporated into a prochiral substrate, provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions. Their reliability, predictability, and versatility have led to their widespread adoption in both academic and industrial laboratories, playing a crucial role in the synthesis of complex natural products and the development of novel pharmaceuticals. This in-depth technical guide explores the discovery, history, and core principles of Evans auxiliaries, providing researchers with a comprehensive resource that includes quantitative data on stereoselectivity, detailed experimental protocols, and visualizations of key mechanistic concepts.

Discovery and Historical Context

The concept of using a temporary chiral auxiliary to direct the stereochemical outcome of a reaction was a significant advancement in synthetic organic chemistry. The groundbreaking work of Professor David A. Evans, detailed in seminal publications in 1981 and 1982, established N-acyloxazolidinones as exceptionally effective chiral auxiliaries.[1] These auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine.[1] The Evans group demonstrated that by attaching these auxiliaries to a carboxylic acid derivative, they could achieve remarkable levels of diastereoselectivity in subsequent enolate reactions.

The key to their success lies in the rigid conformational control exerted by the oxazolidinone ring and its substituent, which effectively shields one face of the enolate from the approach of an electrophile. This predictable stereochemical control has made Evans auxiliaries a go-to method for establishing stereocenters in a reliable and predictable manner.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with Evans auxiliaries is a direct result of the conformational rigidity of the N-acyloxazolidinone system. The generally accepted mechanism involves the formation of a chelated Z-enolate, which then reacts with an electrophile from the less sterically hindered face.

The process can be broken down into the following key steps:

-

Acylation: The chiral oxazolidinone auxiliary is first acylated with a desired carboxylic acid derivative.

-

Enolate Formation: Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, leads to the formation of a rigid, chelated (Z)-enolate. The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, five-membered ring that locks the conformation.

-

Diastereoselective Alkylation: The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the opposite, less sterically hindered face, leading to the formation of a new stereocenter with a high degree of predictability.

-

Cleavage: After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product. A variety of methods are available for this cleavage, allowing for the isolation of the desired product as a carboxylic acid, alcohol, or other functional group. Importantly, the cleavage conditions are typically mild and do not result in racemization of the newly formed stereocenter.

Visualizing the Workflow

The following diagram illustrates the general workflow for the application of an Evans auxiliary in asymmetric alkylation.

Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.

Quantitative Data on Diastereoselectivity

The hallmark of Evans auxiliaries is their ability to induce high levels of diastereoselectivity in a wide range of reactions. The following tables summarize the typical diastereomeric ratios (d.r.) and yields achieved in key transformations.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

| Chiral Auxiliary (R) | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl | Benzyl bromide | >99:1 | 95 |

| Benzyl | Methyl iodide | 95:5 | 92 |

| Isopropyl | Benzyl bromide | >99:1 | 96 |

| Isopropyl | Ethyl iodide | 98:2 | 94 |

Data compiled from various sources.

Table 2: Diastereoselective Aldol Reactions of N-Acyloxazolidinones

| Chiral Auxiliary (R) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzyl | Isobutyraldehyde | >99:1 | 85 |

| Benzyl | Benzaldehyde | >99:1 | 90 |

| Isopropyl | Isobutyraldehyde | >99:1 | 80 |

| Isopropyl | Benzaldehyde | >99:1 | 95 |

Data compiled from various sources including BenchChem.[2]

Detailed Experimental Protocols

The following section provides detailed methodologies for the key steps involved in the use of Evans auxiliaries.

Synthesis of a Common Evans Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the synthesis of a widely used Evans auxiliary from (1R,2S)-(-)-norephedrine.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate

-

Toluene

Procedure:

-

A mixture of (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (1.2 eq), and potassium carbonate (0.1 eq) in toluene is heated to reflux with a Dean-Stark trap for 12 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to afford the desired oxazolidinone.

Acylation of the Chiral Auxiliary

This procedure details the acylation of an Evans auxiliary with propionyl chloride.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi)

-

Propionyl chloride

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Diastereoselective Alkylation

This protocol describes the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added NaHMDS (1.05 eq) dropwise.

-

The solution is stirred at -78 °C for 30 minutes to form the sodium enolate.

-

Benzyl bromide (1.2 eq) is then added dropwise at -78 °C.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in the acylation protocol. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Cleavage of the Chiral Auxiliary

This section outlines common methods for the removal of the Evans auxiliary to yield different functional groups.

4.4.1 Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

Alkylated N-acyloxazolidinone

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)/Water mixture

Procedure:

-

The alkylated product is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

-

Aqueous hydrogen peroxide (4 eq) is added, followed by an aqueous solution of lithium hydroxide (2 eq).

-

The reaction is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

-

The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with ethyl acetate to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

4.4.2 Reductive Cleavage to an Alcohol

Materials:

-

Alkylated N-acyloxazolidinone

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the alkylated product in anhydrous THF at 0 °C is added LiBH₄ (2.0 eq).

-

The reaction is stirred at 0 °C for 4 hours.

-

The reaction is carefully quenched with water and the product is extracted with ethyl acetate to yield the chiral alcohol.

Signaling Pathways and Mechanistic Models

The predictable stereochemical outcome of the Evans aldol reaction can be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state involving the boron enolate and the aldehyde.

Caption: A simplified representation of the Zimmerman-Traxler transition state model for the Evans aldol reaction.

The steric bulk of the substituent on the chiral auxiliary (Aux*) directs the approach of the aldehyde, and the preference for the aldehyde's substituent (R') to occupy a pseudo-equatorial position in the chair-like transition state leads to the observed syn diastereoselectivity.

Conclusion

The discovery and development of Evans auxiliaries represent a landmark achievement in asymmetric synthesis. Their ability to provide high levels of stereocontrol in a predictable and reliable manner has had a profound impact on the synthesis of complex molecules. This guide has provided a comprehensive overview of the history, mechanism, and practical application of these invaluable synthetic tools. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, empowering them to utilize Evans auxiliaries to their full potential in the pursuit of novel and complex chiral molecules.

References

3-Acryloyl-2-oxazolidinone stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Acryloyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules and polymers.[1] Its reactivity, attributed to the presence of both an acryloyl group and an oxazolidinone ring, also makes it susceptible to various degradation pathways.[1] Understanding the stability of this compound is critical for its proper handling, storage, and application in research and drug development. This guide provides a comprehensive overview of the stability of this compound, including its potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Stability and Potential Degradation Pathways

This compound is reported to be stable under normal conditions.[2] However, its constituent functional groups, the acryloyl moiety and the oxazolidinone ring, are susceptible to degradation under specific environmental stresses. The primary degradation pathways include hydrolysis, Michael addition, and polymerization.

Hydrolysis

The N-acyl bond of the oxazolidinone is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield acrylic acid and 2-oxazolidinone. The oxazolidinone ring itself can also undergo hydrolysis, although this typically requires more forcing conditions.

Michael Addition

The electron-deficient β-carbon of the acryloyl group is a classic Michael acceptor and can react with nucleophiles.[3] In a pharmaceutical context, this could include water or other nucleophilic species present in a formulation or during a synthetic procedure.[4][5]

Polymerization

Acrylate derivatives are well-known to undergo free-radical polymerization.[6] This process can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical initiators.[7][8] This is a significant consideration for the storage and handling of this compound, as polymerization will lead to a loss of the monomeric active species.

Recommended Storage and Handling Conditions

To ensure the stability and integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties and information from safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8 °C).[2] | To minimize the rate of potential degradation reactions and prevent thermally induced polymerization. |

| Light | Protect from light. | To prevent photochemically initiated polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reactions with atmospheric moisture. |

| Container | Keep container tightly closed.[2] | To prevent exposure to moisture and atmospheric oxygen. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] | These materials can promote hydrolysis and other degradation reactions. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10][11]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of the analytical method.[12][13] The goal is to achieve 5-20% degradation of the active substance.[13]

3.1.1 General Procedure

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Expose aliquots of the stock solution to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound in an oven at 70°C for 48 hours. Separately, heat a solution of the compound at 70°C for 48 hours. |

| Photolytic Degradation | Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[14][15][16]

3.2.1 Chromatographic Conditions (A Starting Point)

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10 µL

3.2.2 Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks, as generated during the forced degradation studies.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for its stability assessment.

Caption: Potential degradation pathways of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

While this compound is generally stable under recommended storage conditions, its inherent reactivity necessitates careful handling to prevent degradation. The primary stability concerns are hydrolysis, Michael addition, and polymerization. For critical applications in research and drug development, a thorough stability assessment, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential to ensure the quality, purity, and potency of the compound. The protocols and information provided in this guide serve as a comprehensive resource for scientists and researchers working with this important chemical entity.

References

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijpsr.com [ijpsr.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. acdlabs.com [acdlabs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijtsrd.com [ijtsrd.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The Versatile Role of 3-Acryloyl-2-oxazolidinone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Acryloyl-2-oxazolidinone and its derivatives are emerging as highly versatile scaffolds in medicinal chemistry. This guide explores their core applications, leveraging their unique structural features—the reactive acryloyl group and the chiral oxazolidinone ring—to advance drug discovery. From the stereocontrolled synthesis of complex molecules to the development of targeted covalent inhibitors and advanced drug delivery systems, this molecule presents a wealth of opportunities for creating next-generation therapeutics.

Core Applications in Drug Discovery

The utility of this compound in medicinal chemistry is primarily centered on three strategic applications: its role as a chiral auxiliary in asymmetric synthesis, its function as a Michael acceptor for designing covalent inhibitors, and its utility as a monomer for creating functional polymers for drug delivery.

Asymmetric Synthesis of Bioactive Molecules

The oxazolidinone moiety is a well-established chiral auxiliary, enabling high levels of stereocontrol in various chemical transformations. This is particularly evident in its application in asymmetric Diels-Alder reactions, where it serves as a chiral dienophile to construct complex cyclic systems with high diastereoselectivity.

A notable example is the synthesis of key intermediates for potent HIV-1 protease inhibitors. The chiral oxazolidinone directs the facial selectivity of the cycloaddition with dienes like cyclopentadiene, allowing for the creation of highly functionalized cycloadducts with multiple contiguous chiral centers. These intermediates are crucial for building the complex, stereochemically defined ligands that bind effectively to the enzyme's active site. The reaction is typically promoted by a Lewis acid, with the choice of both the acid and the acyl group on the dienophile influencing the yield and stereoselectivity.

Data Presentation: Asymmetric Diels-Alder Reactions

The efficiency of the Lewis acid-catalyzed Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinone derivatives with cyclopentadiene is summarized below. The data highlights the excellent diastereoselectivity achieved, particularly with diethylaluminum chloride as the Lewis acid.

| Entry | Dienophile (Acyl Group) | Lewis Acid (Equiv.) | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Ref. |

| 1 | Acetoxy | Et₂AlCl (1.4) | -78 | 2 | 36 | >99:1 | |

| 2 | Acetoxy | Et₂AlCl (2.0) | -78 | 24 | 50 | >99:1 | |

| 3 | Acetoxy | Et₂AlCl (3.0) | -78 | 24 | 76 | >99:1 | |

| 4 | Isobutyroxy | Et₂AlCl (1.5) | -78 | - | 58 | - | |

| 5 | Benzoyloxy | Et₂AlCl (1.5) | -78 | 8 | 70 | >99:1 | |

| 6 | 4-Methoxybenzoyloxy | Et₂AlCl (1.5) | -78 | 8 | 98 | >99:1 | |

| 7 | 4-Nitrobenzoyloxy | Et₂AlCl (1.5) | -78 | 8 | 89 | >99:1 | |

| 8 | Acetoxy | SnCl₄ (1.0) | 0 | 24 | 27 | >99:1 |

Experimental Protocols

Protocol 1: Synthesis of 3-(acyloxy)acryloyl oxazolidinones (General Procedure)

-

Preparation of 3-Chloroacryloyl Chloride: To a solution of propiolic acid (1.0 equiv.) in dry CH₂Cl₂ (0.35 M) cooled to 0 °C, add oxalyl chloride (1.1 equiv.) followed by dropwise addition of dry DMF (catalytic, ~0.1 equiv.). Allow the mixture to warm to 23 °C and stir for 3 hours. The resulting solution containing 3-chloroacryloyl chloride is used directly in the next step.

-

Synthesis of 3-(Chloro)acryloyl Oxazolidinone: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in dry THF (0.35 M). Cool the solution to -78 °C and add n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise. Stir the resulting lithium salt solution at 0 °C for 10 minutes. Cool the solution back to -78 °C and add the previously prepared 3-chloroacryloyl chloride solution via cannula. Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield 3-(chloro)acryloyl oxazolidinone (Typical yield: ~78%).

-

Acylation: To a solution of 3-(chloro)acryloyl oxazolidinone (1.0 equiv.) and the desired carboxylic acid (1.2 equiv.) in CH₂Cl₂ (0.1 M), add N-methylmorpholine (1.5 equiv.). Stir the reaction mixture at 23 °C for 24 hours. After completion, the mixture is washed with water and brine, dried over Na₂SO₄, and concentrated. The final 3-(acyloxy)acryloyl oxazolidinone product is purified by flash chromatography (Typical yields: 67–84%).

Protocol 2: Asymmetric Diels-Alder Reaction

-

To a solution of the chiral 3-(acyloxy)acryloyl oxazolidinone (1.0 equiv.) in dry CH₂Cl₂ (0.05 M) at -78 °C, add freshly distilled cyclopentadiene (5.0 equiv.).

-

Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 equiv., 1.0 M in hexanes) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for the specified time (e.g., 8 hours).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting cycloadduct is purified by silica gel flash chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a chiral bicyclic intermediate using this methodology.

Michael Acceptor for Covalent Inhibitors

The acryloyl group of this compound is an electrophilic α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. This feature is of significant interest in the design of targeted covalent inhibitors. These inhibitors form a stable, irreversible covalent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein, leading to prolonged and potent inhibition.

While specific drugs based on the this compound scaffold are not yet on the market, the principle is well-established. The acrylamide warhead is a common feature in many approved covalent inhibitors targeting kinases and other enzymes implicated in cancer and other diseases. The oxazolidinone portion of the molecule can serve as a versatile scaffold for elaboration with moieties that confer binding affinity and selectivity for the target protein, guiding the reactive acryloyl group to the desired nucleophile.

The mechanism involves the nucleophilic attack of a deprotonated cysteine thiol group onto the β-carbon of the acryloyl moiety, as depicted in the diagram below. This strategy can be used to target proteins that have been traditionally considered "undruggable" due to shallow binding pockets.

Polymer-Based Drug Delivery